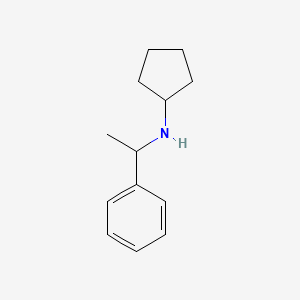

Cyclopentyl-(1-phenyl-ethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl-(1-phenyl-ethyl)-amine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cyclopentyl-(1-phenyl-ethyl)-amine, also known as N-(1-phenylethyl)cyclopentanamine, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19N. Its structure consists of a cyclopentyl group attached to a phenethylamine backbone, which is significant in determining its biological properties. The compound's structural features allow for interactions with various biological targets, particularly in the central nervous system.

Pharmacological Profile

This compound has been studied for its interactions with opioid receptors, particularly the kappa-opioid receptor (KOP). Research indicates that derivatives of diphenethylamines, which include this compound, exhibit antinociceptive effects. In particular:

- KOP Receptor Agonism : Compounds similar to this compound have shown varying degrees of KOP receptor agonism, with potencies ranging from 0.23 nM to 248 nM in different assays . These compounds can induce analgesic effects without significant motor side effects.

- Antinociceptive Effects : In vivo studies have demonstrated that cyclopentyl derivatives can effectively reduce pain responses in animal models, suggesting potential therapeutic applications in pain management .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- N-substituents : The presence of various N-substituents significantly affects the affinity and efficacy at the KOP receptor. For instance, cyclopentylmethyl and cyclohexylmethyl substitutions have been shown to enhance receptor binding compared to unsubstituted analogs .

- Potency Variations : Different derivatives exhibit a range of potencies and efficacies at the KOP receptor, indicating that small structural changes can lead to substantial differences in biological activity .

Study on Antinociceptive Efficacy

A study published in 2017 evaluated several diphenethylamine derivatives, including those related to this compound. The findings indicated that:

- Compound Efficacy : One derivative demonstrated a significant increase in potency compared to standard analgesics like U50,488.

- Mechanism of Action : The antinociceptive effects were shown to be mediated through KOP receptors, with specific binding studies confirming high affinity for these targets .

Safety and Toxicity

Initial toxicity assessments suggest that this compound exhibits lower toxicity compared to other phenethylamines. For example, related compounds have reported minimum lethal doses significantly higher than those observed for more toxic analogs . This suggests a favorable safety profile for potential therapeutic applications.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Fatty Acid Synthase Inhibition

One of the prominent applications of cyclopentyl-(1-phenyl-ethyl)-amine derivatives is their role as inhibitors of fatty acid synthase (FASN), a crucial enzyme involved in lipogenesis. FASN is linked to various metabolic disorders and cancers due to its high expression in metabolically active tissues such as the liver and adipose tissue. Compounds that inhibit FASN can potentially reduce food intake and lower lipid production, making them valuable in treating obesity and related conditions .

Cancer Treatment

The inhibition of FASN has been associated with reduced proliferation of cancer cells and induced apoptosis in vitro. The discovery of this compound derivatives that target FASN presents a promising avenue for developing new anticancer therapies. These compounds have shown efficacy in murine xenograft models, indicating their potential for clinical applications .

Biochemical Interactions

Molecular Probes

this compound serves as a molecular probe due to its ability to interact with amine groups. This property allows it to be utilized in various biochemical assays and studies focused on protein-ligand interactions. Its cavity-forming characteristics make it suitable for investigating binding sites on proteins and other biomolecules .

T-cell Activation Modulation

Research indicates that this compound can influence T-cell receptor-mediated activation. It acts as a positive regulator by interacting with cell surface glycoprotein receptors essential for T-cell proliferation and activation. This modulation suggests its potential use in immunotherapy or treatments aimed at enhancing immune responses .

Table 1: Summary of Research Findings on this compound

Propiedades

IUPAC Name |

N-(1-phenylethyl)cyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWCRVLOFPHFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.